N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-15(25-22-10)18-14(24)9-26-16-20-19-13-6-5-12(21-23(13)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULWQLFPTYZXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thione Moieties
describes 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide, which shares the sulfanyl-acetamide linker and triazole core but replaces the triazolo-pyridazine with a furan-substituted triazole. Key differences:
- Bioactivity : The furan-triazole derivative demonstrated anti-exudative activity in rat models (reducing inflammation-induced fluid leakage), whereas the target compound’s pyridazine core may favor kinase inhibition or metabolic stability .
- Synthetic Route: Both compounds utilize alkylation of α-chloroacetamides with triazole-thiones, but the target compound requires Paal-Knorr condensation for pyrolin fragment incorporation, a step absent in the furan analogue synthesis .
Pyridinamine-Dithiazole Derivatives
discusses N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines , which incorporate dithiazole rings instead of triazolo-pyridazine. Comparative insights:
- Reactivity : Dithiazole derivatives undergo nucleophilic substitutions at the chloro position, enabling diverse functionalization. In contrast, the triazolo-pyridazine core in the target compound is more electron-deficient, favoring electrophilic aromatic substitution at the pyridazine ring .
- Stability : Dithiazoles are prone to ring-opening reactions under basic conditions, whereas the triazolo-pyridazine system in the target compound exhibits greater thermal and hydrolytic stability due to aromatic stabilization .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Analogues
Binding Affinity and Selectivity
- The pyridin-2-yl group in the target compound likely enhances binding to ATP pockets in kinases (e.g., JAK or EGFR), a feature absent in the furan-triazole analogue.
- Dithiazole derivatives show affinity for sulfur-binding enzymes (e.g., glutathione reductase), while the sulfanyl group in the target compound may interact with cysteine residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
